molecular formula C19H16S B15161031 2-(9,9-Dimethyl-9H-fluoren-2-YL)thiophene CAS No. 799855-06-4

2-(9,9-Dimethyl-9H-fluoren-2-YL)thiophene

Cat. No.: B15161031
CAS No.: 799855-06-4
M. Wt: 276.4 g/mol
InChI Key: UVMMFEMKRGBTKH-UHFFFAOYSA-N
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Description

2-(9,9-Dimethyl-9H-fluoren-2-YL)thiophene is an organic compound that combines the structural features of fluorene and thiophene Fluorene is known for its rigid, planar structure and high fluorescence, while thiophene is a sulfur-containing heterocycle that imparts unique electronic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9,9-Dimethyl-9H-fluoren-2-YL)thiophene typically involves the coupling of a fluorene derivative with a thiophene derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 9,9-dimethyl-9H-fluorene-2-boronic acid with a thiophene halide in the presence of a palladium catalyst and a base . The reaction conditions usually include a solvent such as toluene or tetrahydrofuran (THF) and a temperature range of 80-100°C.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(9,9-Dimethyl-9H-fluoren-2-YL)thiophene can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the electronic properties of the fluorene and thiophene rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the fluorene and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic reagents (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorene or thiophene rings.

Mechanism of Action

The mechanism by which 2-(9,9-Dimethyl-9H-fluoren-2-YL)thiophene exerts its effects is primarily through its electronic properties. The compound’s structure allows for efficient π-π stacking interactions and electron delocalization, which are crucial for its performance in electronic and photonic applications . The molecular targets and pathways involved include interactions with other π-conjugated systems and the facilitation of charge transport in materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(9,9-Dimethyl-9H-fluoren-2-YL)thiophene is unique due to its combination of fluorene and thiophene moieties, which imparts a balance of rigidity, fluorescence, and electronic properties. This makes it particularly suitable for applications in organic electronics and photonics, where both structural stability and electronic performance are critical.

Properties

CAS No.

799855-06-4

Molecular Formula

C19H16S

Molecular Weight

276.4 g/mol

IUPAC Name

2-(9,9-dimethylfluoren-2-yl)thiophene

InChI

InChI=1S/C19H16S/c1-19(2)16-7-4-3-6-14(16)15-10-9-13(12-17(15)19)18-8-5-11-20-18/h3-12H,1-2H3

InChI Key

UVMMFEMKRGBTKH-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=CS4)C

Origin of Product

United States

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